molecular formula C20H22N4O4S2 B2701076 N-(4-((4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1105237-25-9

N-(4-((4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2701076
CAS No.: 1105237-25-9
M. Wt: 446.54
InChI Key: VEEOAALVFKKBKH-UHFFFAOYSA-N
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Description

N-(4-((4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H22N4O4S2 and its molecular weight is 446.54. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-(4-((4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial and antiproliferative activities, making it a potential candidate for drug development . It interacts with enzymes such as cyclooxygenase (COX-1 and COX-2), where it binds to the active site and inhibits their activity . Additionally, it has been observed to interact with various proteins involved in cell signaling pathways, thereby modulating their functions.

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . It affects cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and reduced cell proliferation . Furthermore, it has been reported to modulate cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the active sites of enzymes such as cyclooxygenase, leading to their inhibition and subsequent reduction in the production of pro-inflammatory mediators . Additionally, it interacts with proteins involved in cell signaling pathways, resulting in altered phosphorylation states and changes in gene expression . These molecular interactions contribute to its antiproliferative and antimicrobial activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that its effects on cellular function, such as inhibition of cell proliferation and induction of apoptosis, are sustained over time . The compound’s activity may decrease if exposed to extreme conditions, such as high temperatures or acidic environments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative and antimicrobial activities without causing adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been identified, indicating that there is an optimal dosage range for achieving therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of metabolites that are subsequently conjugated and excreted . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential impact on overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It interacts with binding proteins that facilitate its localization and accumulation in specific tissues . Studies have shown that the compound can cross the blood-brain barrier, indicating its potential for central nervous system applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it has been observed to accumulate in the nucleus, suggesting its potential role in regulating gene expression . Post-translational modifications, such as phosphorylation, may further modulate its subcellular localization and activity.

Properties

IUPAC Name

N-[4-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c1-15(25)21-16-4-6-17(7-5-16)30(26,27)24-10-8-23(9-11-24)13-20-22-18(14-29-20)19-3-2-12-28-19/h2-7,12,14H,8-11,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEOAALVFKKBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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